N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide
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Overview
Description
N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide is a complex organic compound with a unique structure that includes a chloropyridine ring, a sulfonamide group, and a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. One common method involves the chlorination of pyridine, followed by sulfonation to introduce the sulfonamide group. The final step involves the coupling of the sulfonamide derivative with a hydroxyacetamide precursor under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamide group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyacetamide group may yield carboxylic acids, while nucleophilic substitution on the chloropyridine ring can produce various substituted derivatives .
Scientific Research Applications
N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The hydroxyacetamide moiety may also play a role in binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
N-{3-[(6-chloropyridine-3-)sulfonamido]phenyl}acetamide: Similar structure but lacks the hydroxyacetamide group.
N-(3-chlorophenyl)-2-hydroxyacetamide: Similar structure but lacks the sulfonamide group.
Uniqueness
N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide is unique due to the presence of both the sulfonamide and hydroxyacetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in similar compounds .
Properties
IUPAC Name |
N-[3-[(6-chloropyridin-3-yl)sulfonylamino]phenyl]-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c14-12-5-4-11(7-15-12)22(20,21)17-10-3-1-2-9(6-10)16-13(19)8-18/h1-7,17-18H,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOCOYRHZJZSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)NC(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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